molecular formula C18H20F2N6OS B2610358 3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941985-11-1

3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2610358
CAS No.: 941985-11-1
M. Wt: 406.46
InChI Key: MGUUKWLQCPPXDJ-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups including an amide group, a pyrazolo[3,4-d]pyrimidin-1-yl group, a propylamino group, and a methylthio group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-1-yl group suggests that this compound may have a planar structure in this region. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The pyrazolo[3,4-d]pyrimidin-1-yl group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Biological Activities

Compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized for various biological evaluations. Rahmouni et al. (2016) developed novel pyrazolopyrimidine derivatives, exploring their anticancer and anti-inflammatory activities, revealing a structure-activity relationship that informs drug development (Rahmouni et al., 2016). Similarly, Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 strain, highlighting the potential for infectious disease treatment (Hebishy et al., 2020).

Petrie et al. (1985) synthesized 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their biological activities against viruses and tumor cells, uncovering compounds with promising antiviral and antitumor properties (Petrie et al., 1985).

Applications in Material Science

Wang et al. (2014) focused on the synthesis of energetic multi-component molecular solids, leveraging strong hydrogen bonds and weak intermolecular interactions, demonstrating the potential of pyrazolo[3,4-d]pyrimidines in the design of novel materials with unique properties (Wang et al., 2014).

Imaging and Diagnostic Applications

Xu et al. (2012) reported on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), showcasing their potential in non-invasive cancer diagnostics and the importance of functional groups in imaging agent design (Xu et al., 2012).

Future Directions

The study of complex organic molecules like “3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a vibrant field of research. Future directions could include the synthesis of analogs with different functional groups to explore their chemical and biological properties. This compound could also be studied for potential applications in areas like medicinal chemistry, materials science, and chemical biology .

Properties

IUPAC Name

3,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-3-6-21-15-12-10-23-26(16(12)25-18(24-15)28-2)8-7-22-17(27)11-4-5-13(19)14(20)9-11/h4-5,9-10H,3,6-8H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUKWLQCPPXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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